molecular formula C7H9N3S B7725246 N'-(4-aminophenyl)carbamimidothioic acid

N'-(4-aminophenyl)carbamimidothioic acid

Cat. No.: B7725246
M. Wt: 167.23 g/mol
InChI Key: ZJLRWLYVCHKHMM-UHFFFAOYSA-N
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Description

N’-(4-aminophenyl)carbamimidothioic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of an aminophenyl group attached to a carbamimidothioic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-aminophenyl)carbamimidothioic acid typically involves the reaction of thiourea with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for N’-(4-aminophenyl)carbamimidothioic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation techniques is also common in industrial settings to facilitate the reduction of the nitro group .

Chemical Reactions Analysis

Types of Reactions

N’-(4-aminophenyl)carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

N’-(4-aminophenyl)carbamimidothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-(4-aminophenyl)carbamimidothioic acid exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and interfere with intracellular processes. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: Shares the thiourea moiety but lacks the aminophenyl group.

    Carbamimidothioic acid derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

N’-(4-aminophenyl)carbamimidothioic acid is unique due to its specific combination of an aminophenyl group and a carbamimidothioic acid moiety. This combination imparts distinct chemical properties, making it more versatile for various applications compared to its simpler counterparts .

Properties

IUPAC Name

N'-(4-aminophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLRWLYVCHKHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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